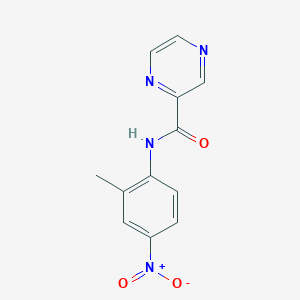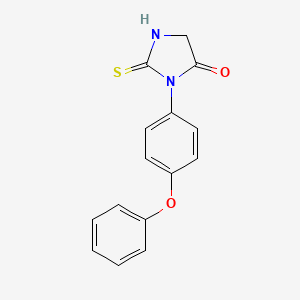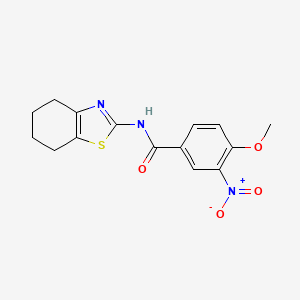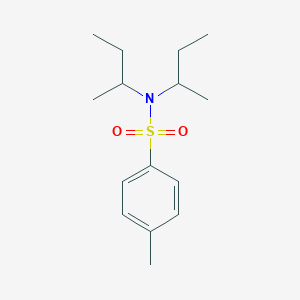
N-(2-甲基-4-硝基苯基)-2-吡嗪甲酰胺
描述
N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as pharmaceuticals, organic materials, and natural products . This compound, in particular, has a pyrazine ring substituted with a carboxamide group and a 2-methyl-4-nitrophenyl group, making it a unique and potentially valuable molecule for scientific research and industrial applications.
科学研究应用
N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable molecule for biological studies.
Medicine: Pyrazine derivatives are known for their pharmacological activities, and this compound could be explored for its potential therapeutic effects in treating various diseases.
准备方法
The synthesis of N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired carboxamide product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, potassium permanganate, and chromium trioxide. The major products formed from these reactions include the corresponding amino derivative, substituted pyrazine derivatives, and carboxylic acid derivatives .
作用机制
The mechanism of action of N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazine ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-8-6-9(16(18)19)2-3-10(8)15-12(17)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSWMUQIUDZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4037406.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4037413.png)
![{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B4037436.png)
![2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide](/img/structure/B4037442.png)


![5-(4-Bromophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4037463.png)
![ethyl N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4037471.png)


![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B4037483.png)
![ETHYL 2-({4-[2-(ETHOXYCARBONYL)ANILINO]-4-OXOBUTANOYL}AMINO)BENZOATE](/img/structure/B4037488.png)

![2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4037503.png)
